molecular formula C9H4FIO2 B13901823 7-Fluoro-3-iodochromen-4-one

7-Fluoro-3-iodochromen-4-one

Cat. No.: B13901823
M. Wt: 290.03 g/mol
InChI Key: MJVQUDSKIIWEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-3-iodochromen-4-one is a halogenated chromone derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Chromones are a privileged scaffold in pharmaceutical development, known for a broad spectrum of biological activities. The specific placement of fluorine and iodine atoms on this core structure enhances its value as a building block. The iodine atom at the 3-position is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Sonogashira couplings, to construct more complex fused ring systems like furochromones . Simultaneously, the fluorine atom at the 7-position can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Halogen bonding, particularly involving iodine, is a key interaction in rational drug design. The iodine atom features a region of positive electrostatic potential (a "σ-hole") that can form favorable interactions with electron-rich partners, such as carbonyl oxygen atoms, which can be crucial for inhibiting enzyme activity . Research on analogous compounds highlights the potential of such structures. For instance, iodinated chromone-carbaldehydes have been identified as inhibitors of enzymes like urease, with the position of the halogen atom being critical for this activity . Furthermore, similar halogenated chromones and furochromones are being explored as multi-target-directed ligands for complex diseases like Alzheimer's, targeting enzymes such as acetylcholinesterase, β-secretase, and lipoxygenases . They also serve as organic ligands in the development of anticancer metal complexes . This compound is supplied For Research Use Only and is intended for use by qualified researchers in laboratory settings.

Properties

Molecular Formula

C9H4FIO2

Molecular Weight

290.03 g/mol

IUPAC Name

7-fluoro-3-iodochromen-4-one

InChI

InChI=1S/C9H4FIO2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H

InChI Key

MJVQUDSKIIWEQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC=C(C2=O)I

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic strategy for 7-Fluoro-3-iodochromen-4-one involves the iodination of a fluorinated chromone precursor. The key step is selective electrophilic iodination at the 3-position of the chromen-4-one ring system, which retains the fluorine substituent at the 7-position.

  • Starting Material: 7-Fluorochromen-4-one or its derivatives
  • Iodinating Agents: Molecular iodine (I2), often in combination with oxidizing agents or catalysts
  • Solvents: Acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF)
  • Conditions: Mild to moderate temperatures (room temperature to 80 °C), sometimes under photochemical activation or in the presence of bases or silver salts

Reaction Analysis and Mechanistic Insights

Subsequent Functionalization

The iodine substituent at the 3-position serves as a versatile handle for further reactions:

Summary Table of Preparation Methods

Step Reagents Conditions Yield Remarks
Starting Material Preparation 7-Fluorochromen-4-one Commercial or synthesized via standard chromone synthesis N/A Precursor for iodination
Iodination I2 + CF3CO2Ag Acetonitrile, room temp ~95% High yield, selective 3-iodination
Iodination Alternative I2 + Na2CO3 THF, room temp 83–90% Mild, scalable, easy purification
Photochemical Iodination I2, acetonitrile, Hg lamp Room temp, no catalyst/base Moderate to high Environmentally friendly, catalyst-free

Research Findings from Literature

  • The iodination of fluorinated chromones is well-established with high regioselectivity at the 3-position using iodine and silver salts or iodine with bases.
  • Photochemical methods provide a green alternative for iodination and subsequent coupling reactions without metal catalysts.
  • The 7-fluoro substituent remains intact during iodination, allowing for selective functionalization at the 3-position.
  • The iodinated product is a key intermediate in synthesizing bioactive flavonols and chalcones with potential pharmaceutical applications, including enzyme inhibition studies.
  • Molecular docking and biological assays confirm the utility of 7-fluoro-3-iodochromen-4-one derivatives in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-iodochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Fluoro-3-iodochromen-4-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors. For example, chromen-4-one derivatives have been shown to inhibit tyrosine protein kinase activity and α-glucosidases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of 7-Fluoro-3-iodochromen-4-one, focusing on substituent variations and molecular properties:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
7-Fluoro-3-iodochromen-4-one C₉H₄FIO₂* F (7), I (3) ~306.04† Hypothetical; iodine enhances steric bulk and potential halogen bonding
7-Fluorochroman-4-one C₉H₇FO₂ F (7) 166.15 Chromanone backbone (saturated pyran ring); lacks double bond at C2–C3
7-Hydroxy-3-(2-methoxyphenyl)chromen-4-one C₁₆H₁₂O₄ OH (7), 2-methoxyphenyl (3) 268.27 Polar hydroxyl and methoxy groups; potential for hydrogen bonding
7-(Difluoromethoxy)-5-hydroxy-3-phenylchromen-4-one C₁₆H₁₁F₂O₄ Difluoromethoxy (7), OH (5), phenyl (3) 314.26 Electron-withdrawing difluoromethoxy group; enhanced metabolic stability
7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde C₁₀H₅FO₃ F (7), CHO (3) 192.15 Aldehyde group at C3; reactive for further functionalization
6-Chloro-7-fluoro-4-oxochromene-3-carbaldehyde C₁₀H₄ClFO₃ Cl (6), F (7), CHO (3) 226.59 Dual halogen substitution; increased lipophilicity

*Hypothetical formula based on chromen-4-one scaffold.
†Calculated based on atomic weights.

Key Differences and Implications

Substituent Effects
  • Halogenation :

    • Fluorine (Position 7): Present in all listed analogs, fluorine’s electronegativity enhances metabolic stability and bioavailability by forming strong C–F bonds. In 7-Fluoro-3-iodochromen-4-one, this substitution likely reduces oxidative degradation .
    • Iodine (Position 3): Unlike smaller halogens (e.g., Cl, F), iodine introduces significant steric bulk and polarizability, which may improve binding to hydrophobic pockets in biological targets or facilitate halogen bonding .
  • Aldehyde/Carbaldehyde: Compounds such as 7-Fluoro-4-oxochromene-3-carbaldehyde (C₁₀H₅FO₃) offer reactive sites for conjugation or further synthetic modifications, expanding their utility in drug design .

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